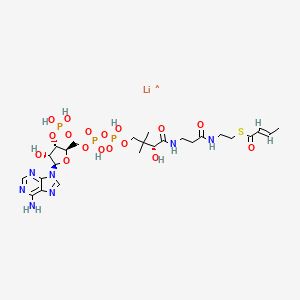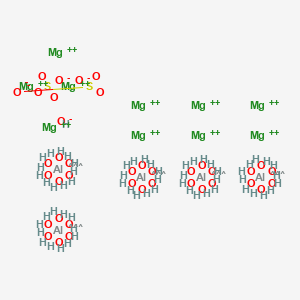
Deoxyfuconojirimycin (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxyfuconojirimycin hydrochloride is a specific competitive inhibitor of human liver α-L-fucosidase . It is recognized for its inhibitory action on glycosidase enzymes . This inhibition is particularly relevant in the study of glycoprotein processing and maturation within the endoplasmic reticulum and Golgi apparatus .
Molecular Structure Analysis
Deoxyfuconojirimycin is a hydroxypiperidine in which the three hydroxy substituents are located at positions 3, 4, and 5 together with an additional methyl substituent at position 2 . The molecular weight is 183.63, and the formula is C6H14ClNO3 .Chemical Reactions Analysis
As a specific competitive inhibitor of human liver α-L-fucosidase, Deoxyfuconojirimycin hydrochloride plays a significant role in the inhibition of glycosidase enzymes . This inhibition is particularly relevant in the study of glycoprotein processing and maturation within the endoplasmic reticulum and Golgi apparatus .Physical And Chemical Properties Analysis
Deoxyfuconojirimycin hydrochloride has a molecular weight of 183.63 and a formula of C6H14ClNO3 . It is a neat product with a CAS Number of 210174-73-5 . It is recommended to store the product under the conditions specified in the Certificate of Analysis .Wissenschaftliche Forschungsanwendungen
Role in Drug Design
Piperidines, including 2-methylpiperidine-3,4,5-triol;hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Anticancer Agents
Piperidine derivatives are used in over twenty drug classes, including anticancer agents . They are part of the ongoing research in the development of new cancer therapies .
Alzheimer’s Disease Therapy
Piperidine derivatives are also used in drugs for Alzheimer’s disease therapy . They are part of the ongoing research in the development of new therapies for this neurodegenerative disease .
Antibiotics
Piperidine derivatives are used in the development of antibiotics . They are part of the ongoing research in the fight against bacterial infections .
Analgesics
Piperidine derivatives are used in the development of analgesics . They are part of the ongoing research in the development of new pain management therapies .
Antipsychotics
Piperidine derivatives are used in the development of antipsychotics . They are part of the ongoing research in the development of new therapies for mental health disorders .
Antioxidants
Piperidine derivatives are used in the development of antioxidants . They are part of the ongoing research in the development of new therapies for oxidative stress-related diseases .
Antiviral Agents
The benzyl-piperidines activity against different viruses was shown . Thus, 4,4-disubstituted N-benzyl piperidines inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction . Nayagam et al. discovered the potential inhibitor of SARS-CoV2 with piperidine core .
Wirkmechanismus
Target of Action
Deoxyfuconojirimycin hydrochloride, also known as 2-methylpiperidine-3,4,5-triol;hydrochloride, 1,5-Dideoxy-1,5-imino-L-fucitol hydrochloride, or FT-0665816, is a potent and selective inhibitor of α-L-fucosidases . These enzymes are involved in the breakdown of fucose, a hexose deoxy sugar that plays a crucial role in many biological processes.
Mode of Action
The compound acts as a competitive inhibitor of α-L-fucosidases . It binds to the active site of the enzyme, preventing the binding of the natural substrate, fucose. This results in the inhibition of the enzyme’s activity .
Biochemical Pathways
The inhibition of α-L-fucosidases by Deoxyfuconojirimycin hydrochloride affects the glycoprotein processing and maturation within the endoplasmic reticulum and Golgi apparatus . This can lead to changes in the synthesis and function of glycolipids and glycoproteins, as well as the pathological effects of their aberrant synthesis .
Result of Action
The inhibition of α-L-fucosidases by Deoxyfuconojirimycin hydrochloride can have several molecular and cellular effects. For instance, it can affect the correct folding of glycoproteins, which has implications for understanding diseases characterized by protein misfolding . Additionally, it can influence the proper glycosylation of viral proteins, which is essential for virus assembly and infectivity .
Zukünftige Richtungen
Deoxyfuconojirimycin hydrochloride’s role as a specific competitive inhibitor of human liver α-L-fucosidase makes it a valuable tool in the study of glycoprotein processing and maturation within the endoplasmic reticulum and Golgi apparatus . Its potential applications in the field of biochemical research, particularly in understanding the mechanisms of glycosidase enzymes, make it a compound of interest for future studies .
Eigenschaften
IUPAC Name |
2-methylpiperidine-3,4,5-triol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-3-5(9)6(10)4(8)2-7-3;/h3-10H,2H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSBWMUIVLOMIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(CN1)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxyfuconojirimycin (hydrochloride) | |
CAS RN |
210174-73-5 |
Source


|
| Record name | (2S,3R,4S,5R)-2-Methylpiperidine-3,4,5-triol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2E)-2-(Methoxyimino)ethyl]sulfanyl}-3-pyridinol](/img/structure/B1139594.png)



![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1139610.png)
![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1139615.png)